Isosorbide dicaprylate
Description
Introduction to Isosorbide Dicaprylate
This compound (CAS 64896-70-4) is a diester formed through the reaction of isosorbide, a bicyclic sugar alcohol derived from starch, and caprylic acid, a medium-chain fatty acid. Its dual functionality as an emollient in cosmetics and a plasticizer in polymers has positioned it as a sustainable alternative to traditional petrochemical-derived agents. The compound’s adoption in these sectors is underpinned by its low toxicity profile and biodegradability, as evidenced by sub-chronic toxicity studies in murine models.
Chemical Structure and Nomenclature
Molecular Architecture
This compound possesses a stereochemically complex structure defined by the furo[3,2-b]furan backbone of isosorbide, esterified at the 3- and 6-positions with caprylic acid (octanoic acid). The molecular formula is C22H38O6 , with a molecular weight of 398.5335 g/mol. The absolute stereochemistry is specified as (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dioctanoate, featuring four defined stereocenters.
| Property | Value |
|---|---|
| IUPAC Name | (3R,3aR,6S,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl octanoate |
| SMILES | [H][C@]12OCC@H[C@@]1([H])OC[C@H]2OC(=O)CCCCCCC |
| InChIKey | BIOGOMUNGWOQHV-GMQQQROESA-N |
| Optical Activity | Specified absolute configuration |
Nomenclature and Synonyms
The compound is recognized under multiple designations across regulatory and industrial contexts:
Historical Development in Cosmetic and Industrial Chemistry
Cosmetic Applications
First introduced in the mid-2000s, this compound gained traction as an emollient due to its non-occlusive texture and compatibility with lipid-rich formulations. Japanese cosmetic databases documented its inclusion in ingredient lists by 2006, with studies demonstrating its capacity to enhance skin hydration by 18–22% compared to mineral oil benchmarks. The compound’s low irritation potential facilitated its adoption in leave-on skincare products, particularly in serums and sunscreens requiring rapid absorption.
Industrial Polymer Innovation
The 2016 synthesis of this compound via enzymatic catalysis marked a pivotal shift toward green chemistry in plasticizer production. Traditional phthalate esters, associated with endocrine disruption, were progressively replaced by this biorenewable alternative. Key advancements include:
- Solvent-Free Synthesis : Lipase-mediated esterification achieved 80% diester yield under optimized conditions (molar ratio 1:2.5 isosorbide:caprylic acid, 60°C).
- Polymer Compatibility : When blended with polyvinyl chloride (PVC), the compound improved tensile strength by 15–20% and thermal stability by 30°C compared to dioctyl phthalate (DOP).
- Enzyme Reusability : Immobilized lipase retained 80% activity over 16 reaction cycles, enhancing cost-efficiency.
Properties
CAS No. |
64896-70-4 |
|---|---|
Molecular Formula |
C22H38O6 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate |
InChI |
InChI=1S/C22H38O6/c1-3-5-7-9-11-13-19(23)27-17-15-25-22-18(16-26-21(17)22)28-20(24)14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1 |
InChI Key |
BIOGOMUNGWOQHV-GMQQQROESA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCC |
Origin of Product |
United States |
Chemical Reactions Analysis
1.1. One-Pot Dehydration-Esterification
Isosorbide dicaprylate is synthesized via a two-step process:
-
Dehydration of D-sorbitol to isosorbide using acid catalysts.
-
Esterification of isosorbide with caprylic acid (octanoic acid).
A solvent-free, one-pot method achieves 89.6% dicaprylate yield using heterogeneous catalysts (e.g., lipases or acidic resins). Water removal via dried air bubbling optimizes esterification efficiency .
1.2. Enzymatic Esterification Mechanism
Lipase-catalyzed esterification follows a two-stage process:
-
Monoester formation : Activation energy (E<sub>synthesis</sub>) = 25.51 kJ/mol
-
Diester formation : Activation energy (E<sub>hydrolysis</sub>) = 35.65 kJ/mol
The higher E<sub>hydrolysis</sub> indicates diester formation is rate-limiting, requiring precise water control .
Regioselective Acylation
N-Heterocyclic carbene (NHC) catalysts enable regioselective monoacylation of isosorbide at either the endo (5-OH) or exo (2-OH) position, critical for pharmaceutical intermediates .
Table 2: Solvent and Catalyst Effects on Regioselectivity
| Catalyst | Solvent | Selectivity (exo:endo) | Diester Byproduct (%) |
|---|---|---|---|
| Triazolium C | DCM | 76:17 | 6 |
| Triazolium D | DMSO | 15:78 | 5 |
Key findings:
-
DCM enhances exo-selectivity via steric control.
-
DMSO promotes endo-selectivity through hydrogen-bonding interactions .
3.1. Polymer Plasticization
This compound improves polyvinyl chloride (PVC) properties:
-
Thermal stability : Decomposition onset increased by 12°C vs. traditional phthalates.
-
Mechanical performance : Tensile strength enhanced by 18% at 20% plasticizer loading .
3.2. Cosmetic Thickening
At 1% concentration, this compound increases viscosity in surfactant systems:
Table 3: Viscosity Enhancement in Surfactant Formulations
| Formulation Base | Viscosity (mPa·s) | Increase Factor |
|---|---|---|
| Sodium laureth sulfate | 135 → 2,390 | 17.7× |
| Cocamidopropyl betaine | 210 → 3,150 | 15.0× |
Toxicological Profile
Sub-chronic toxicity studies in mice confirm biosafety:
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing isosorbide dicaprylate (IDC) with high purity?
- Methodological Answer : IDC is typically synthesized via esterification of isosorbide with caprylic acid derivatives. Key steps include:
- Using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Purification via vacuum distillation or column chromatography to isolate the diester.
- Characterization by thin-layer chromatography (TLC) for reaction monitoring and infrared (IR) spectroscopy to confirm ester bond formation .
- Reproducibility requires strict control of molar ratios (e.g., 1:2.2 isosorbide-to-acid ratio) and reaction times (typically 4–6 hours at 80–100°C) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- TLC : To monitor reaction progress using methylene chloride as the mobile phase and iodine vapor for visualization .
- IR Spectroscopy : Confirm esterification via peaks at ~1740 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester stretch) .
- NMR : ¹H and ¹³C NMR to verify molecular structure (e.g., ester methylene protons at δ 1.2–1.3 ppm and carbonyl carbons at ~170 ppm) .
- HPLC : For purity assessment using reverse-phase columns and UV detection at 210 nm .
Q. How can researchers ensure reproducibility in IDC synthesis?
- Methodological Answer :
- Document reaction parameters (temperature, catalyst type/concentration, and stirring rate) in detail.
- Include step-by-step purification protocols (e.g., solvent extraction, recrystallization).
- Provide raw spectral data (IR, NMR) and chromatograms (TLC, HPLC) in supplementary materials .
Advanced Research Questions
Q. How do reaction parameters influence isomerization and degradation during IDC synthesis?
- Methodological Answer :
- Elevated temperatures (>220°C) and prolonged reaction times promote isomerization to isoidide/isomannide, reducing IDC yield.
- Catalysts like ZnCl₂ stabilize IDC by inhibiting isomerization; alternative catalysts (e.g., Ni/Cu systems) may require optimization to minimize side reactions .
- Degradation pathways can be studied via high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) to identify byproducts like caprylic acid derivatives .
Q. What experimental models are suitable for evaluating IDC’s effects on epidermal barrier function?
- Methodological Answer :
- In Vitro : Use reconstructed human epidermis (RHE) models to assess transepidermal water loss (TEWL) and gene expression (e.g., filaggrin, claudin-1) via qPCR .
- Ex Vivo : Human skin explants treated with IDC can be analyzed for lipid lamellae structure using electron microscopy.
- In Vivo : Murine models with induced barrier disruption (e.g., tape-stripping) to measure recovery rates post-IDC application .
Q. What are the challenges in elucidating IDC’s degradation pathways under environmental stressors?
- Methodological Answer :
- Hydrolysis Studies : Expose IDC to varying pH (3–9) and temperatures (25–60°C), then quantify degradation products via LC-MS .
- Oxidative Stability : Use accelerated oxidation tests (e.g., 40°C/75% RH) with antioxidants (e.g., BHT) to identify protective additives.
- Unknown Byproducts : Advanced techniques like nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography may resolve unassigned peaks observed in prior studies .
Methodological Frameworks for Study Design
Q. How can researchers formulate hypothesis-driven questions for IDC studies?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
"Does ZnCl₂-catalyzed synthesis of IDC reduce isomerization compared to Ni/Cu systems?" - Use PICO (Population, Intervention, Comparison, Outcome) for applied studies:
"In RHE models (Population), does IDC (Intervention) improve barrier function compared to glycerol (Comparison) via TEWL reduction (Outcome)?" .
Q. What statistical approaches are recommended for analyzing contradictory data in IDC studies?
- Methodological Answer :
- For inconsistent synthesis yields, apply multivariate regression to identify confounding variables (e.g., humidity, catalyst purity).
- Use meta-analysis to reconcile conflicting in vivo results, adjusting for variables like application frequency or vehicle formulation .
Tables for Quick Reference
Table 1 : Key Reaction Parameters for IDC Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | >100°C increases isomerization |
| Catalyst (ZnCl₂) | 1–2 mol% | Reduces side reactions |
| Reaction Time | 4–6 hours | Prolonged time lowers yield |
| Purification | Column chromatography | Removes unreacted caprylic acid |
Table 2 : Analytical Techniques for IDC Characterization
| Technique | Purpose | Critical Observations |
|---|---|---|
| IR Spectroscopy | Confirm ester bond formation | Peaks at ~1740 cm⁻¹ (C=O) |
| ¹³C NMR | Verify diester structure | Carbonyl carbons at ~170 ppm |
| HPLC-UV | Assess purity | Single peak at retention time X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
